4-Bromo-N-(piperidin-4-yl)benzenesulfonamide hydrochloride
Description
4-Bromo-N-(piperidin-4-yl)benzenesulfonamide hydrochloride is a sulfonamide derivative characterized by a brominated benzene ring attached to a sulfonamide group, which is further linked to a piperidin-4-yl moiety. Its molecular formula is C₁₁H₁₅BrClN₂O₂S, with a molecular weight of 319.22 g/mol . The compound is of interest in medicinal chemistry due to the sulfonamide scaffold’s prevalence in bioactive molecules, including enzyme inhibitors and receptor modulators. The piperidine ring enhances solubility and bioavailability, while the bromine substituent may influence halogen bonding in target interactions.
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-bromo-N-piperidin-4-ylbenzenesulfonamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2S.ClH/c12-9-1-3-11(4-2-9)17(15,16)14-10-5-7-13-8-6-10;/h1-4,10,13-14H,5-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNATWDCCMWHPBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NS(=O)(=O)C2=CC=C(C=C2)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1233952-19-6 | |
| Record name | Benzenesulfonamide, 4-bromo-N-4-piperidinyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1233952-19-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-(piperidin-4-yl)benzenesulfonamide hydrochloride typically involves the following steps:
Sulfonamidation: The brominated benzene derivative is then reacted with piperidine-4-amine in the presence of a sulfonyl chloride, such as benzenesulfonyl chloride, to form the sulfonamide linkage.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Sulfonamide Formation via Nucleophilic Substitution
The core structure is synthesized through sulfonylation of 4-bromobenzenesulfonyl chloride with piperidin-4-amine. This reaction typically proceeds in hydrocarbon solvents (e.g., toluene) at 80–100°C under nitrogen . The HCl salt forms post-reaction to enhance stability .
Example Reaction:
N-Alkylation of the Piperidine Amine
The secondary amine on the piperidine ring undergoes alkylation with alkyl halides or carbonyl compounds. For instance, reaction with methyl iodide forms tertiary amines, modifying biological activity .
Conditions:
-
Reagents: Alkyl halides (e.g., CH₃I), aldehydes (e.g., formaldehyde)
Example:
Bromine Substitution Reactions
The bromine atom participates in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions :
SNAr with Amines
Replacement of Br with amines under basic conditions :
Metal-Catalyzed Couplings
-
Suzuki Coupling: Reaction with aryl boronic acids using Pd catalysts .
-
Heck Coupling: Alkenylation via palladium-mediated pathways .
Example (Suzuki):
Functionalization via Sulfonamide Reactivity
The sulfonamide group (-SO₂NH-) engages in:
-
Acid/Base Reactions: Deprotonation with strong bases (e.g., NaH) to form sulfonamide anions .
-
Coupling Reactions: Formation of amides or sulfonamides with carboxylic acids using HOBt/HBTU .
Example (Amide Coupling):
Piperidine Ring Modifications
The piperidine moiety undergoes:
Biological Activity-Driven Reactions
Derivatives are tailored for enhanced antimicrobial or antiviral properties:
-
Thiazole Hybridization: Combining with thiazole groups via cyclocondensation .
-
Cyanoguanidine Incorporation: Reaction with diphenyl cyanocarbonimidate to form cyclic derivatives .
Table 1: Key Reaction Pathways and Conditions
Table 2: Biological Derivatives and Activities
Stability and Reactivity Considerations
Scientific Research Applications
Chemistry
- Building Block for Synthesis : 4-Bromo-N-(piperidin-4-yl)benzenesulfonamide hydrochloride is utilized as a starting material in the synthesis of more complex organic molecules. Its ability to undergo nucleophilic substitution reactions makes it valuable in creating derivatives with varied functionalities.
Biology
- Enzyme Inhibition Studies : The compound has been employed in research focused on enzyme inhibition. Its sulfonamide group can form hydrogen bonds with amino acid residues in enzyme active sites, potentially leading to the inhibition of enzyme activity. This property is particularly useful for studying interactions with biological macromolecules.
Medicine
- Therapeutic Potential : Research has indicated that this compound may have therapeutic properties, particularly as a precursor in drug development. Its structural features allow for modifications that can enhance pharmacological activity against various diseases.
Industry
- Specialty Chemicals Production : In industrial applications, this compound serves as an intermediate in the synthesis of agrochemicals and pharmaceuticals, highlighting its importance in the chemical manufacturing sector.
Case Studies
- Enzyme Inhibition : A study demonstrated that derivatives of sulfonamides, including this compound, effectively inhibited certain enzymes involved in bacterial resistance mechanisms, showcasing their potential as antimicrobial agents.
- Drug Development : Research into the compound's modifications has led to the discovery of new derivatives with enhanced efficacy against specific cancer cell lines, indicating promising avenues for therapeutic applications.
- Material Science : The compound has been explored for use in developing new materials due to its unique chemical properties, which allow it to participate in various polymerization reactions.
Mechanism of Action
The mechanism of action of 4-Bromo-N-(piperidin-4-yl)benzenesulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The bromine atom may also participate in halogen bonding, further stabilizing the interaction with the target protein .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Position and Electronic Effects
4-Bromo vs. 3-Bromo Derivatives
- 3-Bromo-N-methyl-N-(piperidin-4-yl)benzenesulfonamide hydrochloride (C₁₂H₁₈BrClN₂O₂S, MW: 355.71 g/mol) differs in bromine position (3- vs. 4-) and the addition of a methyl group on the sulfonamide nitrogen. The methyl group increases lipophilicity (logP) by ~0.5 units, impacting membrane permeability .
Nitro-Substituted Analogues
- 4-Bromo-N-(2/3/4-nitrophenyl)benzenesulfonamide derivatives (e.g., CAS H56651, H56818) feature nitro groups on the phenyl ring attached to the sulfonamide nitrogen. The nitro group’s electron-withdrawing effect increases the sulfonamide’s acidity (pKa ~8.5 vs. ~10.2 for non-nitro analogues), enhancing hydrogen-bonding capacity with basic residues in enzymatic active sites .
Functional Group Modifications
Piperidine vs. Carbamoyl Moieties
- 4-Bromo-N-(propylcarbamoyl)benzenesulfonamide replaces the piperidine ring with a propylcarbamoyl group. This modification reduces basicity (pKa ~7.2 vs. ~9.5 for piperidine derivatives) and increases density (1.626 g/cm³) due to tighter crystal packing. The absence of a piperidine ring may limit solubility in physiological buffers, as evidenced by lower aqueous solubility (<0.1 mg/mL vs. ~1.2 mg/mL for the piperidine analogue) .
Naphthalene-Based Analogues
- 4-Bromo-N-(3-(3-hydroxypropyl)-4-methoxynaphthalen-1-yl)benzenesulfonamide (Compound 48aa) incorporates a naphthalene core with hydroxypropyl and methoxy substituents. The extended aromatic system enhances π-π stacking interactions, while the hydroxypropyl group improves solubility (logP ~2.1 vs. ~3.5 for the piperidine analogue). These features make it a candidate for targeting hydrophobic enzyme pockets .
Pharmacological and Structural Relevance
Piperidine vs. Phenoxy-Piperidine Derivatives
- 4-(4-Bromo-2-isopropylphenoxy)piperidine hydrochloride (C₁₄H₂₁BrClNO, MW: 334.68 g/mol) lacks the sulfonamide group but features a bromophenoxy-piperidine scaffold. This compound’s logP (~3.8) is higher than the sulfonamide analogue, favoring blood-brain barrier penetration .
Comparison with Chlorpropamide
- Chlorpropamide (a sulfonylurea antidiabetic drug) shares the N-(propylcarbamoyl)benzenesulfonamide backbone but substitutes bromine with chlorine. Bromine’s larger atomic radius (1.85 Å vs. 1.75 Å for Cl) may strengthen halogen bonding in target interactions, as seen in its higher inhibitory potency against carbonic anhydrase (IC₅₀: 12 nM vs. 45 nM for chlorpropamide) .
Biological Activity
4-Bromo-N-(piperidin-4-yl)benzenesulfonamide hydrochloride is a sulfonamide compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H18BrClN2O2S, with a molecular weight of approximately 369.71 g/mol. The compound features a bromine atom, a sulfonamide group, and a piperidine ring, contributing to its chemical reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to enzyme inhibition. Additionally, the bromine atom may engage in halogen bonding, enhancing the stability of interactions with target proteins.
Enzyme Inhibition
Research indicates that this compound is effective in inhibiting various enzymes. Its mechanism involves binding to the active site of target enzymes, which can disrupt their normal function. For instance, it has been employed in studies focusing on enzyme inhibition related to Trypanosoma brucei N-myristoyltransferase (TbNMT), a significant target for treating human African trypanosomiasis (HAT) .
Anticancer Activity
Compounds similar to this compound have demonstrated notable anticancer properties. Studies have reported that sulfonamide derivatives exhibit antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The structure-activity relationship suggests that modifications to the piperidine ring can enhance anticancer efficacy .
Antibacterial and Antifungal Activity
The compound also shows potential antibacterial and antifungal activities. Research has indicated that related piperidine derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The presence of halogen substituents has been linked to enhanced bioactivity against pathogens like Staphylococcus aureus and Escherichia coli .
Study on Trypanosoma brucei
A study published in 2014 explored the efficacy of sulfonamides against Trypanosoma brucei, demonstrating that compounds with similar structures effectively inhibited TbNMT with IC50 values as low as 0.002 μM. This underscores the potential of sulfonamide derivatives in developing treatments for HAT .
Anticancer Research
In another study focusing on the anticancer properties of sulfonamide derivatives, researchers synthesized various compounds based on the 1H-pyrazole scaffold. These compounds exhibited significant inhibitory effects on multiple cancer cell lines, reinforcing the therapeutic potential of sulfonamide-based structures in oncology .
Table 1: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-Bromo-N-(piperidin-4-yl)benzenesulfonamide hydrochloride, and how are intermediates purified?
- Methodological Answer : The synthesis typically involves sulfonylation of 4-bromobenzenesulfonyl chloride with 4-aminopiperidine, followed by HCl salt formation. Key steps include:
- Sulfonamide Formation : React 4-bromobenzenesulfonyl chloride with 4-aminopiperidine in a polar aprotic solvent (e.g., DCM or THF) under basic conditions (e.g., triethylamine) .
- Purification : Column chromatography (silica gel, eluting with gradient mixtures of ethyl acetate/hexanes) or recrystallization (using ethanol/water) ensures high purity. Structural confirmation via H/C NMR and LC-MS is critical .
Q. Which spectroscopic techniques are recommended for structural confirmation and purity assessment?
- Methodological Answer :
- NMR Spectroscopy : H NMR (DMSO-) identifies protons on the piperidine ring (δ 2.8–3.2 ppm) and aromatic bromo-substituents (δ 7.4–7.8 ppm). C NMR confirms sulfonamide carbonyl (δ ~165 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 365.02) .
- X-ray Crystallography : Single-crystal analysis resolves stereoelectronic effects at the sulfonamide-piperidine junction, critical for structure-activity studies .
Advanced Research Questions
Q. How can computational chemistry optimize reaction conditions for improved synthesis yield?
- Methodological Answer :
- Reaction Path Search : Use density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., sulfonylation nucleophilic attack). Software like Gaussian or ORCA calculates activation energies .
- Solvent Optimization : COSMO-RS simulations predict solvent effects on reaction kinetics. Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of 4-aminopiperidine .
- Machine Learning : Train models on existing reaction data to predict optimal stoichiometry, temperature (e.g., 0–5°C for sulfonylation), and catalyst use .
Q. How can researchers resolve discrepancies in reported biological activity data (e.g., enzyme inhibition IC)?
- Methodological Answer :
- Assay Standardization : Validate enzyme sources (e.g., recombinant vs. native), buffer conditions (pH 7.4, 25°C), and substrate concentrations. For bacterial PPTase inhibition, use fluorescence-based malachite green assays .
- Data Normalization : Include positive controls (e.g., known inhibitors like microcin C7) and account for compound solubility limits via DLS (dynamic light scattering) .
- Meta-Analysis : Cross-reference IC values with structural analogs (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide) to identify substituent effects .
Q. What strategies mitigate side reactions during sulfonamide formation (e.g., over-sulfonation or piperidine ring oxidation)?
- Methodological Answer :
- Controlled Stoichiometry : Use a 1.1:1 molar ratio of sulfonyl chloride to amine to minimize di-sulfonation. Monitor reaction progress via TLC .
- Inert Atmosphere : Conduct reactions under N/Ar to prevent piperidine ring oxidation. Add antioxidants (e.g., BHT) if necessary .
- Post-Reaction Quenching : Rapidly neutralize excess sulfonyl chloride with ice-cold NaHCO to halt side reactions .
Q. How can the compound’s interaction with bacterial enzymes (e.g., AcpS-PPTase) be analyzed mechanistically?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize AcpS-PPTase on a CM5 chip to measure binding kinetics (k/k) at varying compound concentrations (1–100 µM) .
- Molecular Dynamics (MD) Simulations : Simulate ligand-enzyme complexes (e.g., using GROMACS) to identify key interactions (e.g., hydrogen bonds with Arg or hydrophobic contacts with Phe) .
- Mutagenesis Studies : Generate enzyme mutants (e.g., R42A) to validate binding residues via activity loss .
Q. What advanced techniques characterize crystallinity and polymorphism in the hydrochloride salt form?
- Methodological Answer :
- Powder XRD : Compare experimental diffractograms (e.g., 2θ = 10–40°) with simulated patterns from single-crystal data to detect polymorphs .
- Thermogravimetric Analysis (TGA) : Measure dehydration steps (25–150°C) and HCl loss (150–300°C) to assess salt stability .
- Dynamic Vapor Sorption (DVS) : Evaluate hygroscopicity under varying humidity (0–90% RH) to inform storage conditions (e.g., desiccated at −20°C) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
